Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
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Overview
Description
- It belongs to the class of thienopyrimidine derivatives and exhibits interesting pharmacological properties.
- The compound’s structure consists of a benzoate group linked to a thienopyrimidine moiety via an ether linkage.
Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate: is a chemical compound with the molecular formula CHNOS.
Preparation Methods
Synthetic Routes:
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate reagents and solvents.
Industrial Production: Industrial-scale production methods are proprietary, but research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modified esters or substituted derivatives.
Scientific Research Applications
Biology: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine: Assessing its pharmacological properties, bioavailability, and potential therapeutic applications.
Industry: Exploring its use as a building block for drug development or other fine chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action, including pathways and cellular effects.
Comparison with Similar Compounds
Similar Compounds: Other thienopyrimidine derivatives, such as 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine and (5,6-dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid , share structural similarities.
Uniqueness: Highlight the specific features that set apart from these related compounds.
Biological Activity
Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and data tables.
Chemical Structure and Properties
Chemical Formula: C14H15N2O3S
Molecular Weight: 287.35 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The compound features a thienopyrimidine moiety which is known for its diverse biological activities. The presence of the methyl ester group enhances its solubility and bioavailability.
1. Antimicrobial Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound has been tested for its effectiveness against various strains.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited a dose-dependent response, indicating its potential as an antimicrobial agent.
2. Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been extensively studied. This compound has shown promising results in inhibiting cancer cell proliferation.
In vitro studies on various cancer cell lines revealed:
The mechanism of action involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
3. Anticonvulsant Activity
The anticonvulsant properties of thienopyrimidine derivatives have also been explored. This compound was evaluated in animal models for its efficacy against seizures.
The compound demonstrated significant anticonvulsant activity with favorable safety profiles in preliminary studies.
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. The results indicated a substantial reduction in infection rates with minimal side effects reported.
Case Study 2: Cancer Treatment
In a preclinical study involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the importance of further investigations into dosage optimization and long-term effects.
Properties
Molecular Formula |
C16H14N2O3S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-12-6-4-11(5-7-12)16(19)20-3/h4-8H,1-3H3 |
InChI Key |
YTFUKDOVZBRZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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